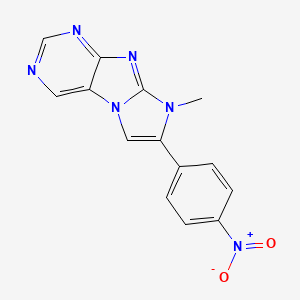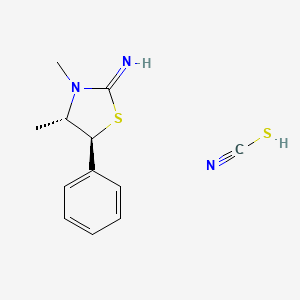
Einecs 213-464-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of 2-phenyl-1H-benzimidazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Aplicaciones Científicas De Investigación
2-phenyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-phenyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound of 2-phenyl-1H-benzimidazole, known for its antifungal and anthelmintic properties.
2-methyl-1H-benzimidazole: A derivative with a methyl group, used in various chemical syntheses.
5,6-dimethyl-1H-benzimidazole: Another derivative with two methyl groups, known for its role as a precursor in the synthesis of vitamin B12.
Uniqueness
2-phenyl-1H-benzimidazole is unique due to the presence of the phenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for a broader range of applications and makes it a valuable compound in scientific research and industrial processes.
Propiedades
Número CAS |
953-35-5 |
|---|---|
Fórmula molecular |
C12H15N3S2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
(4S,5S)-3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |
InChI |
InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H/t8-,10+;/m0./s1 |
Clave InChI |
WNDFVBQJYJRMQO-KXNXZCPBSA-N |
SMILES isomérico |
C[C@H]1[C@@H](SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
SMILES canónico |
CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



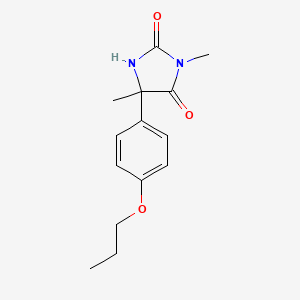

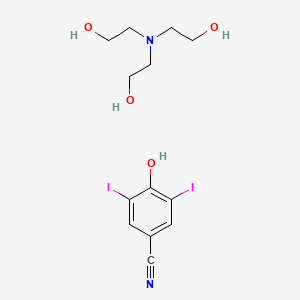

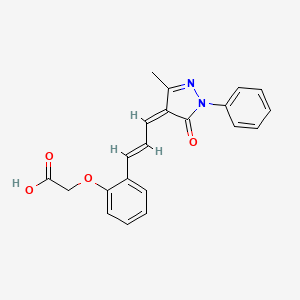

![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
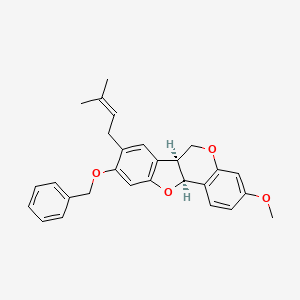
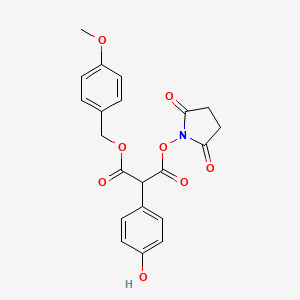
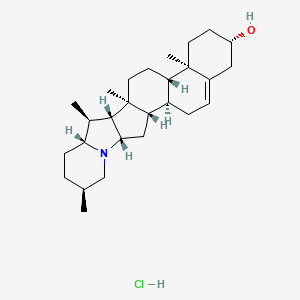
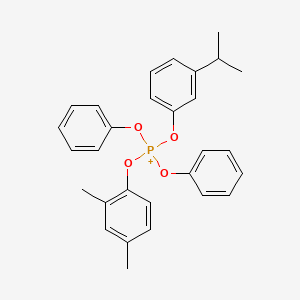
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
